
4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule. The name suggests it contains a quinoxalinone core, which is a type of heterocyclic compound . It also seems to have an isopropylphenyl group attached, which is a common motif in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .Scientific Research Applications
Antitumor Applications
Isoindoloquinoxalines have shown notable antineoplastic activity, particularly in treating various human tumor cell lines. For instance, compounds like 4a-e, including derivatives similar to 4-(2-(4-isopropylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, have exhibited significant effectiveness, with GI50 values in the low micromolar or submicromolar range. One specific compound, 4c, achieved nanomolar concentrations effective on 88% of the 59 tested cell lines. These compounds induce cell cycle arrest in the G2/M phase, apoptosis, mitochondrial depolarization, reactive oxygen species generation, and activation of caspases-3 and -9. They also inhibit microtubule assembly and act as topoisomerase I inhibitors, showcasing their potential as dual-inhibitor antitumor agents (Diana et al., 2008).
Anticonvulsant Applications
Quinoxalin-2(1H)-one derivatives, including structures similar to this compound, have been evaluated for their anticonvulsant activity. These compounds are proposed to work as antagonists of the AMPA receptor. Compounds like 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones have shown high binding affinities toward the AMPA receptor and demonstrated significant anticonvulsant activities in experimental models. Some of these compounds have shown relative potencies comparable to diazepam, indicating their potential as effective anticonvulsant agents (El-Helby et al., 2017).
Corrosion Inhibition
Quinoxaline compounds, such as this compound, have been studied for their corrosion inhibition properties. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been performed on quinoxalines to determine their relationship with inhibition efficiency. These studies help understand how the molecular structure of quinoxalines affects their ability to inhibit corrosion, particularly in metals like copper in nitric acid media. Theoretical results have been found consistent with experimental data, highlighting their potential application in corrosion prevention technologies (Zarrouk et al., 2014).
properties
IUPAC Name |
4-[2-(4-propan-2-ylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(2)15-9-7-14(8-10-15)11-19(23)21-12-18(22)20-16-5-3-4-6-17(16)21/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFYVEXMVCYYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)
![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)
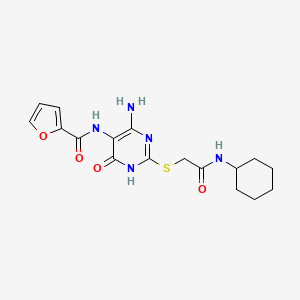
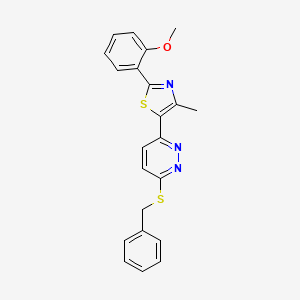
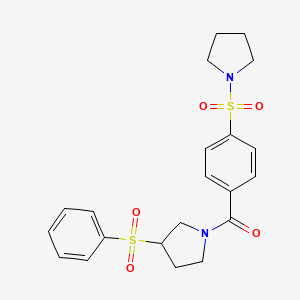
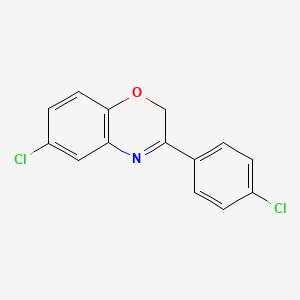
![2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioic acid](/img/structure/B2472142.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2472143.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate](/img/structure/B2472146.png)
![1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2472148.png)
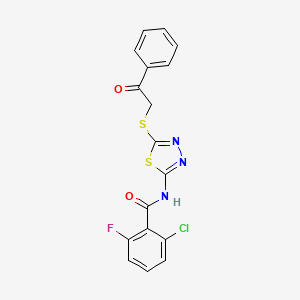

![3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2472156.png)